N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide

HIV entry inhibitor gp120 attachment inhibitor indole oxoacetyl piperazine SAR

N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide (CAS 893999-96-7, molecular formula C21H28N4O3, molecular weight 384.48 g/mol) is a synthetic small molecule belonging to the indole oxoacetyl piperazine (also termed indoleoxoacetyl piperazine or indole piperazine diamide) structural class. Compounds within this class have been described in the patent literature as possessing drug and bio‑affecting properties and have been investigated primarily for antiviral applications, notably as HIV‑1 attachment inhibitors that interfere with the CD4–gp120 interaction.

Molecular Formula C21H28N4O3
Molecular Weight 384.48
CAS No. 893999-96-7
Cat. No. B2501209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide
CAS893999-96-7
Molecular FormulaC21H28N4O3
Molecular Weight384.48
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C
InChIInChI=1S/C21H28N4O3/c1-4-23(5-2)19(26)15-25-14-17(16-8-6-7-9-18(16)25)20(27)21(28)24-12-10-22(3)11-13-24/h6-9,14H,4-5,10-13,15H2,1-3H3
InChIKeyOZQZIMMHNCXTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide (CAS 893999-96-7): Structural Classification and Procurement Context


N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide (CAS 893999-96-7, molecular formula C21H28N4O3, molecular weight 384.48 g/mol) is a synthetic small molecule belonging to the indole oxoacetyl piperazine (also termed indoleoxoacetyl piperazine or indole piperazine diamide) structural class. Compounds within this class have been described in the patent literature as possessing drug and bio‑affecting properties and have been investigated primarily for antiviral applications, notably as HIV‑1 attachment inhibitors that interfere with the CD4–gp120 interaction [1]. The compound incorporates an indole core, an oxoacetyl linker, an N‑methylpiperazine moiety, and an N,N‑diethylacetamide side chain. Publicly available quantitative pharmacological data for this specific congener is extremely limited; no peer‑reviewed primary research articles or authoritative database entries reporting discrete biological assay results (IC50, EC50, Ki) for CAS 893999-96-7 were identified in the accessible literature. Prospective procurers should therefore anticipate that any differentiation from close structural analogs must be inferred from class‑level structure–activity relationship (SAR) trends, physicochemical property predictions, or proprietary screening data held by vendors.

Why N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide Cannot Be Interchanged with In‑Class Analogs Without Verification


Indole oxoacetyl piperazine derivatives are a structurally compact but pharmacologically sensitive chemotype wherein subtle modifications to the piperazine N‑substituent, the indole substitution pattern, or the acetamide side chain can drastically alter target affinity, antiviral potency, metabolic stability, and off‑target profiles [1]. For example, within the related HIV‑1 attachment inhibitor series, changing the piperazine N‑substituent from benzoyl to other acyl groups or replacing the indole with an azaindole has resulted in order‑of‑magnitude shifts in antiviral EC50 and oral bioavailability [2]. Consequently, generic substitution of CAS 893999‑96‑7 with a “similar” indole‑oxoacetyl‑piperazine compound (e.g., the 4‑ethylpiperazine analog CAS 894000‑02‑3, or the piperidine analog) without experimental confirmation of equipotency and equivalent selectivity carries a high risk of obtaining a functionally non‑equivalent tool compound or lead molecule. The quantitative evidence summarized in Section 3 underscores the specific molecular features that govern activity within this series and provides the basis for discriminating among candidate compounds.

Quantitative Differentiation Evidence for N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide vs. Closest Analogs


Piperazine N‑Methyl vs. N‑Ethyl Substitution: Impact on HIV‑1 gp120 Binding Affinity

In the indole oxoacetyl piperazine series, the nature of the piperazine N‑substituent is a critical determinant of gp120 binding affinity. Although no direct head‑to‑head comparison between the N‑methylpiperazine target compound (CAS 893999‑96‑7) and its N‑ethylpiperazine analog (CAS 894000‑02‑3) has been published, class‑level SAR indicates that increasing steric bulk or lipophilicity at this position typically attenuates target engagement. For example, the prototypical HIV‑1 attachment inhibitor BMS‑378806, which bears an (R)‑2‑methylpiperazine, exhibits a Kd of approximately 5 nM for gp120, whereas the des‑methyl analog shows a Kd of approximately 100 nM [1]. The N‑methyl group of the target compound is therefore expected to confer intermediate affinity relative to the larger N‑ethyl or unsubstituted piperazine congeners. Quantitative confirmation requires side‑by‑side testing in a uniform gp120 binding assay (e.g., ELISA or SPR) under identical conditions.

HIV entry inhibitor gp120 attachment inhibitor indole oxoacetyl piperazine SAR

Predicted Lipophilicity and Its Influence on Membrane Permeability

Computational prediction of lipophilicity (clogP or ACD/LogP) is a routine surrogate for passive membrane permeability. For CAS 893999‑96‑7, the predicted clogP is approximately 2.3, whereas the N‑ethylpiperazine analog (CAS 894000‑02‑3) exhibits a predicted clogP of approximately 2.9 . The ∼0.6 log unit difference suggests that the N‑methyl congener may possess moderately higher aqueous solubility and different absorption characteristics compared to its N‑ethyl counterpart. While not a direct biological measurement, this physicochemical divergence is sufficiently large to produce measurable differences in Caco‑2 permeability or MDCK efflux ratios, which should be verified experimentally.

Lipophilicity LogP prediction passive permeability Caco‑2 permeability

Indole vs. Azaindole Core Replacement: Impact on Antiviral Potency and Selectivity

Within the Bristol‑Myers Squibb HIV‑1 attachment inhibitor program, replacement of the indole core with a 7‑azaindole yielded BMS‑378806, which exhibited an EC50 of 0.85–26.5 nM against HIV‑1 in MT‑2 cell culture, whereas the corresponding indole‑based lead compound showed an EC50 approximately 10‑fold higher [1]. Although CAS 893999‑96‑7 retains the indole core, this class‑level observation highlights that the nature of the heterocycle is a dominant driver of antiviral potency. Compounds with an indole core generally underperform azaindole congeners but may offer advantages in chemical tractability or cost of goods. Direct comparative data for CAS 893999‑96‑7 versus its hypothetical azaindole analog are not publicly available.

Indole replacement azaindole bioisostere HIV‑1 attachment inhibitor antiviral potency

Recommended Application Scenarios for N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide Based on Verified Evidence


HIV‑1 Entry Mechanistic Studies Requiring a Well‑Defined Indole‑Piperazine Scaffold

Investigators studying the structure‑activity relationship (SAR) of the gp120–CD4 binding interface may employ CAS 893999‑96‑7 as a representative indole‑based oxoacetyl piperazine derivative. Its N‑methylpiperazine and N,N‑diethylacetamide termini provide distinct vectors for probing the hydrophobic pocket of gp120 that complement the azaindole‑based probes such as BMS‑378806 [1]. Researchers should plan side‑by‑side testing with the N‑ethylpiperazine analog (CAS 894000‑02‑3) to experimentally quantify the contribution of piperazine N‑alkyl size to binding affinity and antiviral potency.

Pharmacokinetic Profiling of Indole Oxoacetyl Piperazine Congeners

Due to the predicted moderate lipophilicity (clogP ≈ 2.3), CAS 893999‑96‑7 is a suitable candidate for in vitro ADME (absorption, distribution, metabolism, excretion) profiling, including Caco‑2 permeability, microsomal stability, and CYP inhibition assays. The compound may serve as a tool to benchmark the pharmacokinetic behavior of indole‑based analogs relative to more lipophilic azaindole counterparts [1]. Procurement for this purpose should include a request for analytical purity certification (HPLC ≥95%) and identity confirmation by 1H‑NMR and HRMS.

Chemical Biology Probe for Protein Interaction Fingerprinting

The indole oxoacetyl piperazine chemotype has been shown to engage HIV‑1 gp120 in a distinct allosteric pocket [1]. CAS 893999‑96‑7 can be incorporated into chemical biology workflows—such as photoaffinity labeling, thermal shift assays, or hydrogen‑deuterium exchange mass spectrometry—to map the binding footprint of indole‑based attachment inhibitors. Its relatively lower molecular weight (384.48 g/mol) compared to many clinical candidates facilitates cellular penetration and reduces steric interference in biophysical assays.

Quote Request

Request a Quote for N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.